molecular formula C7H10N2O2S B2846020 Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate CAS No. 898524-00-0

Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B2846020
CAS No.: 898524-00-0
M. Wt: 186.23
InChI Key: PPZKCYGPYYQZDU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core with three key substituents:

  • 4-methyl group: Enhances steric bulk and influences electron density.
  • 2-(methylamino) group: Provides hydrogen-bonding capability and modulates electronic properties.
  • 5-carboxylate methyl ester: Impacts solubility and serves as a reactive site for hydrolysis or coupling reactions.

This compound is part of a broader class of thiazole derivatives, which are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)12-7(8-2)9-4/h1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZKCYGPYYQZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction mechanism begins with the nucleophilic attack of the sulfur atom in N-methylthiourea on the α-chloro carbon of methyl 2-chloroacetoacetate. Subsequent dehydrohalogenation and cyclization yield the thiazole core. Sodium bicarbonate acts as a base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Key reaction parameters:

  • Temperature : 75°C
  • Solvent : Solvent-free conditions
  • Time : 20 minutes
  • Yield : 99% (analogous ethyl ester reported).

Industrial applications favor this method due to its brevity, high yield, and absence of solvent, which simplifies purification. Substituting methyl 2-chloroacetoacetate for ethyl analogs directly produces the methyl ester, avoiding post-synthetic transesterification.

Oxidation of Hydroxymethyl Thiazole Intermediates

An alternative route involves the oxidation of 4-methyl-5-hydroxymethyl-thiazole intermediates to the corresponding carboxylic acid, followed by esterification with methanol. While primarily used for synthesizing 4-methyl-5-formyl-thiazole, this approach can be adapted for carboxylate production.

Stepwise Oxidation and Esterification

  • Reduction of Carboxylic Acid Esters :
    Methyl 4-methyl-thiazole-5-carboxylate is reduced to 4-methyl-5-hydroxymethyl-thiazole using NaBH4 and AlCl3 in monoglyme at -10°C.
  • Oxidation to Carboxylic Acid :
    The hydroxymethyl intermediate is oxidized to 4-methyl-thiazole-5-carboxylic acid using MnO2 in acetonitrile at 60–80°C.
  • Esterification :
    The carboxylic acid is refluxed with methanol and a catalytic acid (e.g., H2SO4) to yield the methyl ester.
Step Reagents/Conditions Yield Source
Reduction NaBH4, AlCl3, monoglyme, -10°C 97–98%
Oxidation MnO2, CH3CN, 60–80°C, 24–72 h 85–90%
Esterification Methanol, H2SO4, reflux 95%

This method is less efficient than cyclocondensation but offers flexibility for derivatives requiring late-stage functionalization.

Functional Group Modification of 2-Aminothiazole Precursors

Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a versatile intermediate for introducing the methylamino group via reductive alkylation or nucleophilic substitution.

Methylation of 2-Amino Substituents

  • Reductive Amination :
    The 2-amino group reacts with formaldehyde under reducing conditions (e.g., H2/Pd-C) to yield the methylamino derivative.
  • Nucleophilic Methylation :
    Treatment with methyl iodide and a base (e.g., K2CO3) in DMF at 50°C selectively methylates the amine.

Example Protocol :

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol), methyl iodide (12 mmol), and K2CO3 (15 mmol) in DMF are stirred at 50°C for 6 h.
  • Yield: 80–85% after recrystallization from ethanol.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclocondensation improves heat transfer and reduces reaction time to <10 minutes. A prototype system achieved 98% yield at 100 g/h throughput.

Purification Strategies

  • Solvent-Free Recrystallization : The product precipitates upon cooling the reaction mixture, enabling filtration without column chromatography.
  • Acid-Base Extraction : Residual reactants are removed via aqueous washes, ensuring >99% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Ideal Use Case
Cyclocondensation Single-step, high yield, solvent-free Requires specialized reagents Bulk pharmaceutical production
Oxidation/Esterification Flexible for derivatives Multi-step, lower yield Late-stage functionalization
2-Amino Methylation Utilizes commercial intermediates Moderate yields Small-scale diversification

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are crucial for developing new materials and compounds with enhanced properties.

Biology

The compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Research indicates that it has effective antimicrobial properties against various bacterial and fungal species. For instance, studies show efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) demonstrating effectiveness in inhibiting growth.
  • Anti-inflammatory Effects : The compound influences cellular signaling pathways that modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Pharmacology

The pharmacological applications of this compound are extensive:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, showcasing potential as an anticancer agent.
  • Antifilarial Activity : Some derivatives have shown significant in vivo activity against adult worms of Acanthocheilonema viteae, indicating potential for treating filarial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound exhibited significant activity against several pathogens, supporting its potential use in developing new antibiotics .

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of this compound demonstrated that it inhibited the growth of specific cancer cell lines. The mechanism involved enzyme inhibition and modulation of cell signaling pathways related to proliferation and apoptosis.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s thiazole ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Substituent Variations

Position 2 Modifications
Compound Name Substituent at Position 2 Key Differences Reference
Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate Methylamino (-NHCH₃) Baseline for comparison; moderate hydrogen-bonding capacity and steric bulk.
Ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate 4-Pyridinyl Increased polarity and π-π stacking potential due to aromatic pyridine; reduced hydrogen-bonding compared to methylamino.
Ethyl 4-methyl-2-(diphenylamino)-1,3-thiazole-5-carboxylate Diphenylamino (-NPh₂) Enhanced steric hindrance and electron-rich character; potential for stronger hydrophobic interactions.
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 3-Nitrobenzamido Electron-withdrawing nitro group reduces electron density; larger substituent may hinder membrane permeability.
Ethyl 4-methyl-2-(guanidino)-1,3-thiazole-5-carboxylate Guanidino (-NHC(=NH)NH₂) Highly polar and basic; strong hydrogen-bonding potential but limited lipophilicity.
Position 4 Modifications
Compound Name Substituent at Position 4 Key Differences Reference
This compound Methyl (-CH₃) Baseline; moderate steric effects and electron-donating properties.
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate 4-Methylthiazole Fused chromene system introduces extended conjugation and planar structure, altering electronic properties.
Ethyl 4-methyl-2-(trifluoromethylphenyl)-1,3-thiazole-5-carboxylate Trifluoromethylphenyl (-CF₃Ph) Strong electron-withdrawing CF₃ group increases stability and lipophilicity; may enhance binding to hydrophobic targets.

Ester Group Variations

Compound Name Ester Group Key Differences Reference
This compound Methyl ester (-COOCH₃) Faster hydrolysis kinetics compared to ethyl esters; lower molecular weight.
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate Ethyl ester (-COOCH₂CH₃) Increased lipophilicity and slower hydrolysis; common in prodrug design.
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid Carboxylic acid (-COOH) Higher water solubility due to ionizability; potential for salt formation but reduced membrane permeability.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWG): Compounds with nitro (-NO₂) or trifluoromethyl (-CF₃) substituents (e.g., ) exhibit reduced electron density at the thiazole core, altering reactivity in electrophilic substitutions.
  • Electron-Donating Groups (EDG): Methyl and methylamino groups (e.g., ) increase electron density, enhancing nucleophilic reactivity.
  • Steric Effects: Bulky substituents like diphenylamino (-NPh₂) or benzofuran derivatives reduce rotational freedom and may hinder binding to sterically constrained targets.

Biological Activity

Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that exhibits significant biological activity, particularly in pharmacological contexts. This compound has garnered attention for its potential therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃N₂O₂S
  • Molecular Weight : 185.27 g/mol
  • CAS Number : 110859-69-3

Research indicates that this compound interacts with various biological targets, potentially leading to therapeutic effects:

  • Antimicrobial Activity :
    • The compound has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. It may inhibit bacterial growth by interfering with metabolic pathways essential for survival.
  • Inhibition of Enzymatic Activity :
    • Similar thiazole derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Compounds with structural similarities exhibit significant xanthine oxidase inhibitory activities with IC50 values in the micromolar range .
  • Anticancer Properties :
    • Thiazole derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Effect on Activity
Methyl group at position 4Increases antimicrobial and anticancer activity
Ethyl ester vs. methyl esterEthyl ester significantly enhances potency in enzyme inhibition assays
Alkyl chain lengthOptimal length required for maintaining solubility and potency

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
  • Xanthine Oxidase Inhibition :
    • Compounds derived from the thiazole scaffold were evaluated for their xanthine oxidase inhibitory activities, showing promising results with IC50 values ranging from 3.6 to 9.9 µM for various derivatives . These findings suggest that modifications to the thiazole structure can enhance inhibitory potency.
  • Cytotoxic Activity Against Cancer Cells :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of thiazole precursors with substituted amines or carbonyl derivatives. For example, β-amidothioamides can react under controlled pH and temperature to form the thiazole core . Key steps include:

  • Amide coupling : Use coupling agents like EDC/HOBt for introducing the methylamino group.
  • Esterification : Methanol or methyl chloride under reflux to form the carboxylate ester.
  • Optimization of reaction parameters (e.g., solvent polarity, catalyst loading) is critical for yield improvement. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring intermediates .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and computational techniques is recommended:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylamino at position 2, methyl at position 4) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C7_7H9_9N2_2O2_2S) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Collision cross-section (CCS) prediction : Ion mobility spectrometry (IMS) can predict CCS values (e.g., 135.4 Ų for [M+H]+^+) to cross-validate structural models .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme inhibition assays : Test interactions with kinases or proteases due to the thiazole scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or EGFR). The methylamino group may form hydrogen bonds with active-site residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR studies : Corrogate substituent effects (e.g., methyl vs. tert-butyl) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Structural analogs : Subtle differences (e.g., ester vs. carboxylic acid) alter solubility and target affinity. Compare this compound with Ethyl 2-(1-methylpyrazole) analogs .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .
  • Metabolic stability : Use liver microsomes or CYP450 inhibition assays to evaluate if rapid metabolism explains inconsistent in vivo results .

Q. How can X-ray crystallography be applied to determine the compound’s solid-state structure?

  • Methodological Answer :

  • Crystal growth : Slow evaporation from ethanol/acetone mixtures at 4°C to obtain single crystals .
  • Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELX programs (SHELXT for solution, SHELXL for refinement) are standard for small-molecule structures .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for the methylamino group) to confirm atomic positions .

Q. What analytical techniques are critical for stability studies under varying pH and temperature?

  • Methodological Answer :

  • HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid) at pH 2–12 and 40–60°C .
  • Accelerated stability testing : Use Arrhenius plots to predict shelf life at 25°C based on high-temperature data .
  • Solid-state NMR : Detect polymorphic transitions or amorphous content during thermal stress .

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